Ethyl 4-(4-(phenylsulfonyl)butanamido)benzoate
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Overview
Description
Ethyl 4-(4-(phenylsulfonyl)butanamido)benzoate is a versatile chemical compound used in various scientific research fields. It possesses diverse applications, including drug synthesis, organic chemistry investigations, and material science studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-(phenylsulfonyl)butanamido)benzoate typically involves a multi-step process. The initial step often includes the formation of an amide bond between 4-(phenylsulfonyl)butanoic acid and 4-aminobenzoic acid. This reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-(phenylsulfonyl)butanamido)benzoate undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 4-(4-(phenylsulfonyl)butanamido)benzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-(phenylsulfonyl)butanamido)benzoate involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 4-(4-(phenylsulfonyl)butanamido)benzoate can be compared with other similar compounds such as:
Ethyl 4-aminobenzoate: Lacks the phenylsulfonyl group, resulting in different chemical reactivity and biological activity.
4-(Phenylsulfonyl)butanoic acid: Does not contain the ester or amide functionalities, limiting its applications in organic synthesis.
N-Phenylsulfonyl-4-aminobenzoic acid: Similar structure but lacks the ethyl ester group, affecting its solubility and reactivity.
The unique combination of functional groups in this compound makes it a valuable compound in various scientific research fields.
Properties
IUPAC Name |
ethyl 4-[4-(benzenesulfonyl)butanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-2-25-19(22)15-10-12-16(13-11-15)20-18(21)9-6-14-26(23,24)17-7-4-3-5-8-17/h3-5,7-8,10-13H,2,6,9,14H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKLUIQNZJKAFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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